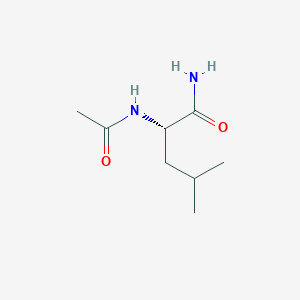

AC-Leu-NH2

説明

Ac-Leu-NH₂ (N-Acetyl-L-leucinamide) is a synthetic leucine derivative with the CAS number 28529-34-2. Its molecular formula is C₈H₁₆N₂O₂, and it has a molecular weight of 172.22 g/mol. Structurally, it features an acetylated N-terminus and an amidated C-terminus, modifications that enhance its stability and specificity in biological systems . The compound is a white crystalline powder with a melting point of 200–202°C and a predicted density of 1.024 g/cm³. It is stored at –80°C to –20°C for long-term stability .

Ac-Leu-NH₂ is primarily used in biochemical research, particularly in studies involving the mammalian target of rapamycin (mTOR) pathway. It acts as a leucine antagonist, counteracting the mTOR-activating effects of natural leucine (Leu) and modulating autophagy in cancer cells, thereby influencing their sensitivity to chemotherapeutic agents like cisplatin .

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-acetamido-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPXQAHAQREGGN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937178 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16624-68-3 | |

| Record name | N-Acetyl-D-leucineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Ac-Leu-NH₂ with structurally or functionally related compounds:

Mechanistic Differences

- Ac-Leu-NH₂ vs. Leucine : While leucine activates mTOR to suppress autophagy and enhance cancer cell survival, Ac-Leu-NH₂ antagonizes this effect, restoring autophagy and increasing cisplatin sensitivity .

- Ac-Leu-NH₂ vs. Z-Ala-Leu-NH₂ : The benzyloxycarbonyl (Z) group in Z-Ala-Leu-NH₂ enhances its role as a protease substrate, whereas Ac-Leu-NH₂’s acetyl group confers specificity in mTOR pathway modulation .

- Ac-Leu-NH₂ vs. Longer Peptides : Multi-residue peptides (e.g., Ac-His-Trp-Ala-Val-Gly-His-Leu-NH₂) exhibit broader receptor interactions, unlike Ac-Leu-NH₂, which targets leucine-specific pathways .

Research Findings

- In BCAT1-knockdown cancer cells, Ac-Leu-NH₂ reversed mTOR activation and restored autophagy, demonstrating its role as a leucine-signaling disruptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。